N-decyl-3-nitrobenzamide

Description

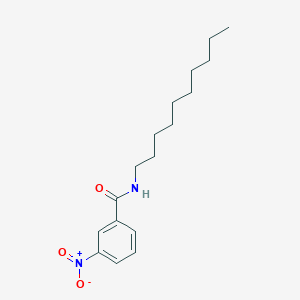

Structure

3D Structure

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-decyl-3-nitrobenzamide |

InChI |

InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-13-18-17(20)15-11-10-12-16(14-15)19(21)22/h10-12,14H,2-9,13H2,1H3,(H,18,20) |

InChI Key |

HROQNAJHKCWELO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Decyl 3 Nitrobenzamide and Derivatives

Classic Approaches for Benzamide (B126) Core Formation

The construction of the benzamide core is a fundamental step in the synthesis of N-decyl-3-nitrobenzamide. This is typically achieved through two main pathways: the amidation of nitrobenzoic acid precursors or the electrophilic nitration of pre-formed benzamide scaffolds.

Amidation Reactions of Nitrobenzoic Acid Precursors

A prevalent method for synthesizing this compound involves the amidation of a 3-nitrobenzoic acid derivative. ontosight.ai This process typically starts with the conversion of 3-nitrobenzoic acid into a more reactive acylating agent, such as an acyl chloride. mdpi.com For instance, 3-nitrobenzoic acid can be reacted with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride. mdpi.com This activated intermediate is then coupled with decylamine (B41302) to yield the final this compound product. ontosight.ai The reaction is often carried out in the presence of a base like triethylamine (B128534) or in a biphasic system with an aqueous sodium hydroxide (B78521) solution to neutralize the hydrogen chloride byproduct. mdpi.comgoogle.com

Alternative coupling agents can also be employed to facilitate the direct amidation of 3-nitrobenzoic acid with decylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to promote the formation of the amide bond. nih.gov Another approach involves the use of phosphoryl chloride (POCl₃) in dimethylformamide (DMF), which can effectively promote the amidation reaction. google.com

A study on the synthesis of N-alkyl nitrobenzamides reported a general procedure where the appropriate acyl chloride, dissolved in dichloromethane (B109758), was added dropwise to a solution of the corresponding amine and triethylamine at 0 °C. mdpi.com This highlights a common and effective laboratory-scale synthesis.

Table 1: Reagents for Amidation of Nitrobenzoic Acid Precursors

| Starting Material | Activating/Coupling Agent | Amine | Base (if applicable) |

|---|---|---|---|

| 3-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Decylamine | Triethylamine |

| 3-Nitrobenzoic Acid | Oxalyl Chloride/(DMF cat.) | Decylamine | Triethylamine |

| 3-Nitrobenzoic Acid | EDC/HOBt | Decylamine | DIPEA |

| 3-Nitrobenzoic Acid | Phosphoryl Chloride (POCl₃) | Decylamine | N/A (in DMF) |

Electrophilic Aromatic Nitration of Benzamide Scaffolds

An alternative strategy involves the nitration of an existing N-decylbenzamide scaffold. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. masterorganicchemistry.combyjus.comlibretexts.orgchemguide.co.uk The standard conditions for this reaction involve treating N-decylbenzamide with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). byjus.comlibretexts.orgyoutube.com

The nitronium ion is then attacked by the electron-rich benzene ring of the N-decylbenzamide. masterorganicchemistry.comyoutube.com Due to the electronic properties of the amide group, which is a meta-director, the nitration will predominantly occur at the meta-position, yielding this compound. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitro products. byjus.com

This method is particularly useful when the starting N-decylbenzamide is more readily available than 3-nitrobenzoic acid. The reaction provides a direct route to the desired 3-nitro substituted product. nih.gov

N-Alkylation Protocols for Decyl Chain Introduction

The introduction of the ten-carbon alkyl chain is a crucial step in the synthesis of this compound. This is typically accomplished through amine acylation techniques or condensation reactions like the Mitsunobu reaction.

Amine Acylation Techniques

Amine acylation is a direct and widely used method for introducing the decyl group. google.com This involves the reaction of 3-nitrobenzamide (B147352) with a decyl halide (e.g., decyl bromide or iodide) in the presence of a base. The base deprotonates the amide nitrogen, creating a nucleophilic amide anion that subsequently attacks the decyl halide in an S_N2 reaction to form the this compound.

A common procedure involves reacting 3-nitrobenzoyl chloride with decylamine. google.com In a typical Schotten-Baumann reaction condition, the acyl chloride is added to a solution of decylamine in a solvent like chloroform (B151607), followed by the addition of an aqueous base such as sodium hydroxide. google.com This method is efficient for forming the N-C bond of the amide.

Research has shown that this acylation can be performed under various conditions. For example, a study detailed the synthesis of N-decyl-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with n-decylamine in chloroform at room temperature, followed by treatment with aqueous sodium hydroxide. google.com This general principle is directly applicable to the synthesis of the 3-nitro isomer.

Table 2: Conditions for Amine Acylation

| Acylating Agent | Amine | Solvent | Base |

|---|---|---|---|

| 3-Nitrobenzoyl Chloride | Decylamine | Dichloromethane | Triethylamine |

| 3-Nitrobenzoyl Chloride | Decylamine | Chloroform | Sodium Hydroxide |

| 3-Nitrobenzoic Anhydride | Decylamine | Pyridine (B92270) | Pyridine |

Mitsunobu Reaction and Related Condensation Methodologies

The Mitsunobu reaction offers an alternative and powerful method for the N-alkylation of amides. commonorganicchemistry.comwikipedia.orgacsgcipr.org This reaction allows for the coupling of an alcohol with a nucleophile, in this case, 3-nitrobenzamide, using a phosphine (B1218219) reagent (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, 3-nitrobenzamide acts as the nucleophile and decanol (B1663958) serves as the alcohol. The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD system, forming an alkoxyphosphonium salt. organic-chemistry.org The deprotonated amide then displaces the activated alcohol in an S_N2 fashion, resulting in the formation of this compound with inversion of configuration at the alcohol's stereocenter, if applicable. wikipedia.orgacsgcipr.org

The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates or when stereochemical control is desired. acsgcipr.org While highly effective, a drawback of the classic Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification. acsgcipr.org

Diversification of Aromatic Ring Substituents

The synthetic strategies for this compound can be adapted to create a variety of derivatives with different substituents on the aromatic ring. This diversification is crucial for structure-activity relationship studies in medicinal chemistry and materials science.

Starting with substituted benzoic acids, a wide range of N-decylbenzamide derivatives can be synthesized. For example, using 3-nitro-5-(trifluoromethyl)benzoic acid or 3,5-dinitrobenzoic acid as starting materials allows for the synthesis of N-decyl-3-nitro-5-(trifluoromethyl)benzamide and N-decyl-3,5-dinitrobenzamide, respectively, following similar amidation protocols. mdpi.com

Furthermore, the nitro group on the this compound can serve as a synthetic handle for further transformations. For instance, the nitro group can be reduced to an amino group (NH₂) using various reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C). nih.govnih.gov This resulting 3-amino-N-decylbenzamide can then be subjected to a variety of reactions, such as diazotization followed by Sandmeyer reactions to introduce halogens, or acylation to introduce new amide functionalities.

Table 3: Examples of Diversified this compound Derivatives

| Derivative Name | Key Modification from this compound |

|---|---|

| N-decyl-3-aminobenzamide | Reduction of the nitro group to an amine |

| N-decyl-3,5-dinitrobenzamide | Introduction of a second nitro group |

| N-decyl-3-nitro-5-(trifluoromethyl)benzamide | Addition of a trifluoromethyl group |

| N-decyl-3-chlorobenzamide | Replacement of the nitro group with a chlorine atom |

Synthesis of Di-nitro and Halo-nitrobenzamide Analogues

The synthesis of this compound and its analogues, particularly those with additional nitro or halogen functionalities, typically involves the formation of an amide bond between a substituted benzoic acid derivative and decylamine.

A common and effective method for synthesizing N-substituted amides is the Schotten-Baumann reaction. organic-chemistry.orgbyjus.comwikipedia.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base. For the synthesis of this compound, this would involve reacting 3-nitrobenzoyl chloride with decylamine. The base, often aqueous sodium hydroxide, neutralizes the hydrochloric acid that is formed as a byproduct, thus driving the reaction to completion. byjus.com

The synthesis of di-nitro analogues, such as N-decyl-3,5-dinitrobenzamide, follows a similar protocol. For instance, a documented synthesis involves the reaction of 3,5-dinitrobenzoyl chloride with decylamine. This straightforward approach highlights the utility of the Schotten-Baumann conditions for creating a variety of nitro-substituted benzamides.

The preparation of halo-nitrobenzamide derivatives can be achieved by starting with the appropriately halogenated nitrobenzoic acid. For example, the synthesis of 4-iodo-3-nitrobenzamide (B1684207) has been accomplished by reacting 4-iodo-3-nitrobenzoic acid with thionyl chloride to form the acid chloride in situ, which is then reacted with ammonia. However, this method can lead to impurities, such as the substitution of the iodo group with a chloro group. libretexts.org An alternative route involves the esterification of the carboxylic acid followed by amidation. libretexts.org For N-decyl derivatives, decylamine would be used in the final amidation step. The synthesis of various halo-substituted nitrobenzamides underscores the modularity of these synthetic approaches, allowing for the introduction of different halogens at various positions on the aromatic ring.

A study on N-(4-halobenzyl)amides synthesized from various benzoic acids, including nitro-substituted ones, utilized (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent, showcasing an alternative to the acid chloride method. rsc.orgcognitoedu.org

Table 1: Synthetic Approaches for N-decyl-nitrobenzamide Analogues

| Analogue Type | Starting Materials | Key Reagents/Conditions | Reference |

| This compound | 3-nitrobenzoyl chloride, decylamine | Aqueous base (Schotten-Baumann) | organic-chemistry.orgbyjus.com |

| N-decyl-3,5-dinitrobenzamide | 3,5-dinitrobenzoyl chloride, decylamine | Base | |

| 4-Iodo-3-nitrobenzamide | 4-iodo-3-nitrobenzoic acid, ammonia | Thionyl chloride or esterification followed by amidation | libretexts.org |

| N-(4-halobenzyl)nitroamides | Nitrobenzoic acids, 4-halobenzylamines | BOP coupling agent | rsc.orgcognitoedu.org |

Regioselective Functionalization and Derivatization

Regioselective functionalization is crucial for synthesizing specific isomers of substituted this compound. The directing effects of the substituents already present on the benzene ring—the nitro group and the amide group—govern the position of any subsequent electrophilic substitution.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. The amide group (-NHCOR) is an ortho-, para-director, although it is an activating group. When both are present on the ring, their directing effects must be considered. In the case of this compound, the positions ortho and para to the amide group (positions 2, 4, and 6) and the position meta to the nitro group (position 5) are the most likely sites for further substitution. The interplay of these directing effects can be complex and may lead to a mixture of products.

For instance, the nitration of an N-substituted benzamide would be directed by the amide group to the ortho and para positions. However, the presence of a deactivating nitro group already on the ring would make further nitration more difficult and influence the regioselectivity. The nitration of aromatic compounds is a well-studied reaction, often employing a mixture of nitric acid and sulfuric acid. scirp.org The regioselectivity is highly dependent on the substrate and reaction conditions.

The halogenation of this compound would also be subject to these directing effects. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of aromatic compounds. The development of new halogenating reagents with high regioselectivity, such as N-acetoxy-N-chloro-4-nitrobenzamide, offers more control over the outcome of such reactions. tcichemicals.com

The functionalization can also be directed by using specific catalysts. For example, palladium-catalyzed reactions have been used for the regioselective C-H halogenation of aryl carboxylic acids, where the carboxyl group acts as a traceless directing group. researchgate.net While this is applied before the formation of the amide, it demonstrates the power of catalytic methods in achieving high regioselectivity.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways for this compound and its derivatives is essential for improving yields, reducing side products, and making the process more efficient and scalable.

One key area of optimization is the amide bond formation step. While the Schotten-Baumann reaction is robust, it can sometimes lead to side reactions or be difficult to work up. The use of alternative coupling agents can be beneficial. For example, dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent, but the removal of the dicyclohexylurea byproduct can be challenging.

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing reactions. It can significantly reduce reaction times and improve yields. For instance, microwave irradiation has been used to shorten the time for amide coupling reactions from hours to minutes.

The choice of solvent can also play a critical role. For the N-alkylation of a fluorobenzothiazole amine, dimethylformamide (DMF) was found to be a superior solvent compared to dichloromethane or THF due to the better solubility of the intermediates. liverpool.ac.uk

Table 2: Optimization Strategies in Nitrobenzamide Synthesis

| Optimization Area | Method/Reagent | Advantage | Reference |

| Amide Formation | Trimethyl orthoacetate (esterification first) | Avoids nucleophilic substitution impurities, high yield | libretexts.org |

| Reaction Conditions | Microwave-assisted synthesis | Reduced reaction time, improved yield | |

| Purification | Avoidance of DCC | Easier removal of byproducts | |

| Solvent Choice | DMF | Improved solubility of intermediates | liverpool.ac.uk |

Reaction Mechanism Elucidation in Nitrobenzamide Synthesis

The primary reaction for the synthesis of this compound is the formation of the amide bond, which typically proceeds through a nucleophilic acyl substitution mechanism. cognitoedu.orgchemguide.co.uk

When using the Schotten-Baumann method, the reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of decylamine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. chemguide.co.uk This results in the formation of a tetrahedral intermediate. In the subsequent elimination step, the carbonyl double bond is reformed, and a chloride ion is expelled as the leaving group. A proton is then removed from the nitrogen atom, often by the base present in the reaction mixture, to yield the final this compound product. byjus.com The base plays a crucial role in neutralizing the HCl formed, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. byjus.com

The formation of the 3-nitrobenzoyl chloride starting material itself involves the reaction of 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride. The mechanism of this reaction involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating its replacement by a chloride ion.

The introduction of the nitro group onto the benzene ring, if not already present in the starting material, occurs via an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the pi electrons of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion) to restore the aromaticity of the ring and yield the nitro-substituted product. nih.gov The regioselectivity of this nitration is dictated by the directing effects of the substituents already on the ring. nih.govfrontiersin.org

In Vitro Biological Activities and Mechanistic Investigations

Antimycobacterial Efficacy and Target Identification

N-decyl-3-nitrobenzamide belongs to a class of nitroaromatic compounds investigated for their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Research has centered on its ability to inhibit essential mycobacterial enzymes and disrupt cellular growth.

Inhibition of Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase (DprE1)

N-alkyl nitrobenzamides are recognized as inhibitors of the essential Mtb enzyme Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase (DprE1). nih.govresearchgate.net This enzyme is a critical component of the DprE1–DprE2 complex, which catalyzes a key epimerization step in the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA). researchgate.net DPA is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the unique mycobacterial cell wall. researchgate.net

The inhibitory action of nitrobenzamides against DprE1 is covalent and irreversible. nih.govnih.gov This mechanism-based inhibition relies on the specific architecture of the DprE1 active site, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govasm.org The process is initiated by the reduction of the compound's aromatic nitro group, a reaction mediated by the reduced FADH₂ cofactor within the enzyme. nih.govasm.org This reduction generates a highly reactive nitroso intermediate, which then proceeds to form a covalent bond with the thiol group of a specific cysteine residue (Cys387) in the active site. nih.govasm.org This covalent adduct permanently inactivates the enzyme, disrupting cell wall synthesis and leading to bacterial death. nih.govnih.gov

Cellular Assays for Mycobacterial Growth Modulation

The antimycobacterial efficacy of N-alkyl nitrobenzamides, including derivatives with varying alkyl chain lengths similar to this compound, has been quantified through cellular assays. These assays determine the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis. Studies on related series, such as N-alkyl-3,5-dinitrobenzamides and N-alkyl-3-nitro-5-trifluoromethylbenzamides, have shown that efficacy is influenced by the lipophilicity conferred by the alkyl chain. nih.govresearchgate.net

Derivatives with intermediate chain lengths often exhibit the most potent activity. For example, some of the most active compounds in these related series have demonstrated MIC values as low as 16 ng/mL against M. tuberculosis H37Rv. researchgate.net In ex vivo studies using macrophage models of infection, N-alkyl benzamide (B126) derivatives with carbon chain lengths of six and twelve demonstrated the most significant activity, showing efficacy profiles comparable to the frontline anti-TB drug isoniazid (B1672263). nih.govresearchgate.net

| Compound Series | Alkyl Chain Length | Activity Metric (MIC) | Finding |

|---|---|---|---|

| N-Alkyl-3,5-dinitrobenzamides | Variable (4-16 carbons) | 16 ng/mL | Most active derivatives had intermediate lipophilicity. researchgate.net |

| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Variable (4-16 carbons) | 16 ng/mL | Activity was highest for compounds with intermediate chain lengths. nih.gov |

| N-Alkyl Benzamides | 6 and 12 carbons | Activity in Macrophage Model | Exhibited the best results, comparable to isoniazid in an ex vivo model. nih.govresearchgate.net |

Mechanistic Insights into Nitro Group Bioactivation in Mycobacteria

The biological activity of this compound as a DprE1 inhibitor is fundamentally dependent on the bioactivation of its nitro group. asm.org This process is a key example of mechanism-based inhibition, where the target enzyme itself catalyzes the transformation of the inhibitor into its active, toxic form. asm.org

The bioactivation cascade begins when the nitro-group-containing compound enters the DprE1 active site. nih.gov The enzyme's reduced flavin cofactor, FADH₂, acts as a nitroreductase, transferring electrons to the nitro group. nih.govasm.org This initial reduction converts the relatively stable nitro moiety into a highly reactive nitroso intermediate. nih.govasm.org This electrophilic intermediate is then perfectly positioned to be attacked by the nucleophilic thiol side chain of the Cys387 residue, which is located nearby in the active site. nih.govnih.gov The formation of this covalent sulfur-nitrogen bond irreversibly inactivates DprE1, halting the production of essential cell wall precursors and ultimately killing the mycobacterium. nih.govnih.gov This specific requirement for reductive activation by the target enzyme is a hallmark of several classes of potent nitroaromatic antimycobacterial agents. asm.org

Anti-inflammatory Modulatory Properties

While the antimycobacterial activities of nitrobenzamides have been the primary focus of research, the specific anti-inflammatory properties of this compound have not been detailed in the available scientific literature. General studies on other, structurally different benzamides have suggested potential anti-inflammatory effects through various mechanisms, but these findings cannot be directly extrapolated to this compound. nih.gov

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide) in Macrophage Cell Lines

There is currently no specific research data available detailing the effects of this compound on the production of pro-inflammatory mediators such as nitric oxide in macrophage cell lines.

Regulation of Inflammatory Gene and Protein Expression (e.g., COX-2, iNOS, Cytokines)

Specific studies investigating the regulatory effects of this compound on the expression of inflammatory genes and proteins, such as Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or various cytokines, have not been reported in the scientific literature.

Broad-Spectrum Antimicrobial and Antifungal Profiling

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of N-alkyl-3,5-dinitrobenzamides against the H37Rv strain of Mycobacterium tuberculosis, illustrating the influence of the alkyl chain length on activity.

Table 1: Antimycobacterial Activity of N-Alkyl-3,5-dinitrobenzamides

| Compound | Alkyl Chain Length | MIC (µg/mL) |

|---|---|---|

| N-hexyl-3,5-dinitrobenzamide | 6 | 0.016 |

| N-octyl-3,5-dinitrobenzamide | 8 | 0.016 |

| N-decyl-3,5-dinitrobenzamide | 10 | 0.031 |

| N-dodecyl-3,5-dinitrobenzamide | 12 | 0.016 |

Note: Data is for N-alkyl-3,5-dinitrobenzamides, not this compound. The specific MIC for an N-decyl analog in this dinitro series was slightly higher than for some other chain lengths.

Information regarding the broad-spectrum antifungal activity of this compound is not currently available.

Cellular Target Engagement Studies

Cellular target engagement studies are crucial for confirming that a compound interacts with its intended target within a cellular context. While specific data for this compound is not available, research on related benzamide derivatives provides insights into their cellular interactions. For example, novel benzamide-type derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. A study included the synthesis and evaluation of N-(2,6-dioxo-3-piperidyl)-3-nitrobenzamide, demonstrating that the nitrobenzamide scaffold can be utilized to engage intracellular protein targets. These types of studies are essential for the development of targeted therapies, including proteolysis-targeting chimeras (PROTACs).

Structure Activity Relationship Sar Analysis

Influence of N-Alkyl Chain Length and Stereochemistry on Biological Activity

The N-alkyl chain of benzamide (B126) derivatives plays a crucial role in determining their biological activity, largely by influencing their hydrophobic interactions with target proteins and their ability to penetrate cell membranes. Research on various N-alkyl compounds has consistently shown that the length of this chain is a critical determinant of efficacy.

Generally, increasing the alkyl chain length leads to a corresponding increase in biological activity up to an optimal point, after which further elongation can lead to a decrease in potency. researchgate.netnih.gov This parabolic relationship suggests that a specific level of lipophilicity is required for effective target engagement. For instance, in studies on related antimicrobial compounds, activity was shown to be strongly correlated with the length of the alkyl chain, with longer chains often exhibiting increased potency against various pathogens. researchgate.net The decyl (C10) chain of N-decyl-3-nitrobenzamide represents a significant hydrophobic component, suggesting that this moiety is tailored for interaction with a hydrophobic pocket in its target receptor or enzyme.

While the straight decyl chain in this compound does not have a chiral center, stereochemistry becomes a pivotal factor in analogs with branched or more complex alkyl substituents. patsnap.com The three-dimensional arrangement of atoms can drastically alter how a molecule fits into its binding site. patsnap.comnih.gov For a drug to be effective, it must align with corresponding regions of its target. nih.gov Even subtle changes in stereochemistry can prevent this alignment, rendering one enantiomer active while the other is inactive or even detrimental. nih.gov Therefore, in the design of more complex analogs, the stereochemical configuration of the N-substituent would be a critical consideration for optimizing biological activity.

Table 1: Effect of N-Alkyl Chain Length on Biological Activity (Illustrative) This table illustrates the general principle of how alkyl chain length can affect biological activity, based on findings from various classes of N-alkylated compounds.

| N-Alkyl Chain Length | Relative Lipophilicity | General Biological Activity Trend |

| Short (C1-C4) | Low | Often exhibits weak or no activity. |

| Medium (C6-C8) | Moderate | Typically shows increasing activity with chain length. |

| Optimal (C10-C14) | High | Often displays maximal potency and efficacy. |

| Long (>C16) | Very High | Activity may decrease due to poor solubility or steric hindrance. |

Effects of Nitro Group Position and Additional Aromatic Substitutions on Potency and Selectivity

The electronic properties and substitution pattern of the benzamide aromatic ring are fundamental to the compound's potency and selectivity. The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the phenyl ring significantly influences the molecule's electronic distribution and, consequently, its binding affinity.

Studies on nitrobenzamide-containing compounds have demonstrated that the location of the nitro group is critical. For a series of antimycobacterial N-alkyl nitrobenzamides, activity was found to be primarily centered on the presence of a nitro group at the 3-position (meta-position), as seen in this compound. mdpi.com Relocating this group to the 4-position (para-position) or removing it entirely was shown to significantly reduce or abolish the biological activity. mdpi.com This highlights the specific requirement of the electronic and steric properties conferred by the meta-substituted nitro group for effective interaction with the biological target.

Additional substitutions on the aromatic ring can further refine the compound's SAR. The introduction of other functional groups can modulate factors such as:

Steric Effects: The size and shape of substituents can influence how the molecule fits into its binding site.

For example, in one study on N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to decrease anti-proliferative activity, indicating that for that specific biological target, such strong electron-withdrawing groups were detrimental. nih.gov This contrasts with findings for other targets where a 3-nitro group is essential, underscoring that the ideal substitution pattern is highly target-dependent. mdpi.com

Table 2: Influence of Nitro Group Position on Benzamide Activity This table is based on findings from related nitrobenzamide compounds, illustrating the importance of the substituent's position.

| Nitro Group Position | Name | General Effect on Activity (Target-Dependent) |

| 2-position | ortho-nitrobenzamide | Often less active or inactive. |

| 3-position | meta-nitrobenzamide | Frequently the most active isomer for specific targets. mdpi.com |

| 4-position | para-nitrobenzamide | Activity is often significantly diminished compared to the 3-isomer. mdpi.com |

Rational Design Principles for Modulating Compound Efficacy

The development of potent and selective therapeutic agents from a lead compound like this compound relies on the principles of rational drug design. This process involves making targeted chemical modifications based on an understanding of the compound's SAR and its interaction with the biological target.

One primary design principle is hydrophobic optimization . As discussed, the N-decyl chain contributes significantly to the molecule's lipophilicity. Rational design would involve synthesizing a series of analogs with varying alkyl chain lengths (e.g., C8 to C16) to precisely determine the optimal length for target binding and cell permeability. researchgate.net

A second principle is electronic modification of the aromatic ring. Based on the knowledge that the 3-nitro group is crucial, further design could explore replacing or supplementing it with other electron-withdrawing groups to fine-tune the electronic properties of the ring. For instance, a trifluoromethyl group has been used as a successful replacement for a nitro group in some cases, maintaining biological activity. mdpi.com

A third strategy involves conformational constraint . The N-decyl chain is highly flexible. Introducing rigidity into this chain, for example by incorporating cyclic structures or double bonds, could lock the molecule into a more bioactive conformation. This can enhance binding affinity by reducing the entropic penalty of binding.

Finally, target-specific functionalization is a key principle. If the structure of the target protein is known, functional groups can be added to the this compound scaffold to form specific hydrogen bonds, ionic bonds, or other favorable interactions with amino acid residues in the binding site, thereby increasing both potency and selectivity.

Bioisosteric Modifications and Their Impact on Receptor/Enzyme Interactions

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. Applying this principle to this compound can lead to analogs with improved potency, selectivity, or metabolic stability.

Key opportunities for bioisosteric replacement in this compound include:

Nitro Group: The nitro group is a key pharmacophoric feature but can sometimes be associated with metabolic liabilities. Classical bioisosteres for a nitro group include the trifluoromethyl (-CF₃), cyano (-CN), or N-sulfonyl (-SO₂NR₂) groups. A study on related compounds showed that replacing a nitro group at the 5-position of the aromatic ring with a trifluoromethyl group maintained most of the biological activity. mdpi.com Such a modification retains the strong electron-withdrawing nature of the nitro group while altering its steric profile and metabolic fate.

Amide Bond: The amide bond (-CONH-) is central to the structure but can be susceptible to hydrolysis by metabolic enzymes. Bioisosteric replacements for the amide bond, such as a reverse amide (-NHCO-), an ester (-COO-), or a ketone (-CO-CH₂-), could be explored to enhance stability. However, this would be a significant modification, as the hydrogen-bonding capability of the amide N-H is often critical for target interaction.

Aromatic Ring: The entire phenyl ring could be replaced with other aromatic systems, such as pyridine (B92270) or thiophene. This would significantly alter the electronic and solubility properties of the molecule and could lead to novel interactions with the target.

Each bioisosteric modification must be carefully evaluated, as even subtle changes can dramatically alter the way a ligand interacts with its receptor or enzyme, affecting binding affinity and downstream biological response.

Conformational Preferences and Ligand Efficiency Considerations

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site. The molecule possesses significant conformational freedom due to the rotatable bonds in the N-decyl chain and around the amide linkage.

The amide bond itself can exist in cis or trans conformations. For most secondary benzanilides, the trans conformation is overwhelmingly favored both in solution and in the solid state. nih.gov This preference places the bulky N-alkyl and aryl groups on opposite sides of the amide bond, minimizing steric clash. The introduction of ortho-substituents on the aromatic ring can influence the dihedral angles between the ring and the amide plane, further defining the molecule's shape. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions of N-decyl-3-nitrobenzamide with key protein targets like Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and inducible Nitric Oxide Synthase (iNOS).

In the context of anti-inflammatory activity, molecular docking studies of similar nitrobenzamide derivatives with iNOS have been conducted. researchgate.netnih.gov These studies indicate that the nitro group and the amide moiety are crucial for binding within the iNOS active site, forming hydrogen bonds and other polar interactions with key amino acid residues. The aliphatic chain likely interacts with hydrophobic regions of the enzyme.

Table 1: Predicted Key Intermolecular Contacts for this compound

| Target Protein | Interacting Residues/Cofactors | Type of Interaction |

| DprE1 | Cys387 | Potential Covalent Bond Formation |

| FAD Cofactor | Proximity for Redox Reaction | |

| Hydrophobic Pocket Residues | Van der Waals Interactions | |

| iNOS | Active Site Amino Acids | Hydrogen Bonding, Polar Interactions |

| Hydrophobic Pocket Residues | Van der Waals Interactions |

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. nih.gov While specific binding affinity values for this compound are not extensively reported in the literature, studies on related N-alkyl nitrobenzamides against DprE1 have demonstrated favorable docking scores, suggesting a strong interaction. ucp.ptresearchgate.net The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding. The long decyl chain is expected to contribute favorably to the binding affinity through hydrophobic interactions within the DprE1 binding pocket.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govrsc.org These methods can elucidate properties that are fundamental to the molecule's biological activity.

By calculating the distribution of electron density, one can identify the most reactive sites in the molecule. For this compound, the nitro group is a key feature. Quantum chemical calculations can determine the electron-withdrawing nature of this group and its influence on the aromatic ring, which is pertinent to its proposed activation by the FAD cofactor in DprE1. Furthermore, these calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.govuni-muenchen.de An MD simulation of this compound complexed with a target protein, such as DprE1, can reveal important information about the stability of the binding mode predicted by molecular docking.

These simulations can show how the ligand and protein adapt to each other's presence over time, providing a more realistic picture of the interaction than a static docked pose. MD simulations can be used to analyze the conformational flexibility of the decyl chain and its interactions within the hydrophobic pocket of the target protein. Root Mean Square Deviation (RMSD) analysis of the ligand's position during the simulation can indicate the stability of its binding. Fluctuations in the position of the ligand might suggest a less stable interaction, whereas a stable RMSD would support a strong and persistent binding mode.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of nitrobenzamide analogues, a QSAR model could be developed to predict their antitubercular or anti-inflammatory activity.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. arxiv.orgarxiv.org A validated QSAR model can then be used to predict the activity of new, unsynthesized nitrobenzamide analogues, thereby prioritizing the synthesis of the most promising candidates.

Virtual Screening Approaches for Novel Nitrobenzamide Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. benthamscience.com Starting with the structure of this compound as a template, virtual screening can be employed to discover novel analogues with potentially improved activity or pharmacokinetic properties.

One approach is structure-based virtual screening, which involves docking a large library of compounds into the active site of the target protein (e.g., DprE1). The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. Another approach is ligand-based virtual screening, which uses the known active compound, this compound, as a reference. This method searches for molecules in a database that have similar 2D or 3D structural features or physicochemical properties. These virtual screening campaigns can accelerate the discovery of new lead compounds within the nitrobenzamide class.

Lead Optimization Strategies and Advanced Chemical Biology Concepts

Design Principles for Enhancing Specificity and Potency

The optimization of a lead compound like N-decyl-3-nitrobenzamide hinges on systematically modifying its structure to improve biological activity and selectivity. danaher.com Structure-Activity Relationship (SAR) studies are fundamental to this process, identifying which functional groups are crucial for the compound's interaction with its biological target. patsnap.comnih.gov

For the N-alkyl nitrobenzamide series, research has demonstrated that both the position of the nitro substituent on the aromatic ring and the length of the N-alkyl chain significantly influence antimycobacterial activity. nih.gov Compounds with a nitro group at the 3-position of the benzamide (B126) ring exhibit significantly higher activity compared to other substitutions. nih.gov Furthermore, the lipophilicity, influenced by the decyl chain, plays a critical role. Studies on related N-alkyl-3,5-dinitrobenzamides and 3-nitro-5-trifluoromethyl derivatives showed that intermediate lipophilicity, achieved with alkyl chains of six to twelve carbons, resulted in the best activity profiles. nih.gov

Design principles for enhancing potency could involve:

Fine-tuning Lipophilicity: Systematically varying the length and branching of the N-alkyl chain to optimize the balance between cell permeability and target binding.

Modifying the Nitrobenzamide Core: Introducing additional substituents on the benzene (B151609) ring to enhance target engagement. For instance, the introduction of fluorine atoms into benzamide scaffolds has been shown to increase binding affinity for certain targets by creating favorable intramolecular hydrogen bonds that lock the molecule into a more bioactive conformation. acs.orgnih.gov

Isosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. danaher.com

A study on a library of N-alkyl nitrobenzamides against M. tuberculosis highlighted these principles, as shown in the table below.

| Compound | Alkyl Chain | Ring Substituents | Predicted logP | MIC (µg/mL) |

| This compound | C10 | 3-NO₂ | 4.65 | >128 |

| N-hexyl-3,5-dinitrobenzamide | C6 | 3,5-(NO₂)₂ | 3.10 | 16 |

| N-dodecyl-3,5-dinitrobenzamide | C12 | 3,5-(NO₂)₂ | 5.75 | 16 |

| N-hexyl-3-nitro-5-(trifluoromethyl)benzamide | C6 | 3-NO₂, 5-CF₃ | 4.35 | 16 |

| N-dodecyl-3-nitro-5-(trifluoromethyl)benzamide | C12 | 3-NO₂, 5-CF₃ | 6.46 | 16 |

This table presents selected data to illustrate the structure-activity relationships within the N-alkyl nitrobenzamide class. Data sourced from a study on new antimycobacterial N-alkyl nitrobenzamides. nih.gov

Scaffold Hopping and Fragment-Based Design Approaches

To discover novel chemotypes with improved properties, medicinal chemists often employ scaffold hopping and fragment-based design. patsnap.comnih.gov

Scaffold hopping involves replacing the central core of the molecule (the scaffold) while retaining the essential three-dimensional arrangement of functional groups required for biological activity. nih.govredheracles.net For this compound, the nitrobenzamide core could be replaced with different heterocyclic systems. nih.gov This strategy aims to identify new molecular backbones that may offer improved potency, better pharmacokinetic profiles, or novel intellectual property. nih.gov For example, bioisosteric replacement of the oxygen atom in natural compounds like aurones with nitrogen or sulfur atoms has been a successful scaffold-hopping strategy to generate novel derivatives. mdpi.com

Fragment-Based Drug Discovery (FBDD) is an alternative approach that involves identifying small, low-complexity molecules ("fragments") that bind weakly to the biological target. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. nih.gov In the context of this compound, one could deconstruct the molecule into its constituent fragments: the 3-nitrobenzamide (B147352) "head" and the N-decyl "tail." Screening a library of fragments could identify alternative moieties for either part that bind to the target, potentially leading to the design of entirely new classes of inhibitors. nih.govmdpi.com

Application of Chemical Probes for Target Engagement and Pathway Elucidation

Confirming that a compound directly binds to its intended target in a biological system is a crucial step in drug discovery. nih.gov Chemical probes are essential tools for these target engagement studies. nih.gov A chemical probe is typically a modified version of the bioactive compound that contains a reporter tag (e.g., a fluorescent dye or an alkyne handle for click chemistry) and sometimes a reactive group for covalent modification of the target. nih.gov

To elucidate the target of this compound, a probe could be synthesized by incorporating an alkyne group at the end of the decyl chain. This modified compound could then be introduced into living cells or cell lysates. After binding to its target protein(s), a fluorescent azide dye can be "clicked" onto the alkyne handle, allowing for visualization and identification of the target protein via techniques like gel electrophoresis and mass spectrometry. nih.gov Such experiments can provide direct evidence of target engagement and help to unravel the compound's mechanism of action. nih.gov

Synthetic Accessibility and Diversification of the Nitrobenzamide Chemotype

The feasibility of a lead optimization campaign is highly dependent on the synthetic accessibility of the chemical scaffold. nih.gov The nitrobenzamide chemotype is synthetically tractable, allowing for the straightforward creation of diverse libraries of analogues.

The most common method for synthesizing N-substituted nitrobenzamides involves the reaction of a nitrobenzoyl chloride with a primary or secondary amine. ijpbs.com This is a robust nucleophilic acyl substitution reaction that forms the stable amide bond.

General Synthetic Scheme:

Activation of Carboxylic Acid: 3-nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The resulting 3-nitrobenzoyl chloride is then reacted with the desired amine (in this case, decylamine) to form this compound.

This synthetic strategy offers high flexibility for diversification:

Varying the 'N'-substituent: A wide array of commercially available primary and secondary amines can be used to explore the impact of different alkyl or aryl groups on activity. nih.gov

Modifying the Benzamide Ring: Starting with differently substituted nitrobenzoic acids allows for the exploration of electronic and steric effects on the aromatic core. researchgate.net

This simple and efficient synthetic methodology enables the rapid generation of analogues for SAR studies, facilitating the optimization process. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of a compound's biological effects, it is increasingly common to integrate data from multiple "omics" platforms, including genomics, proteomics, metabolomics, and lipidomics. nih.gov This systems-biology approach can provide a comprehensive picture of the cellular response to a drug, revealing its mechanism of action and potential off-target effects. rsc.orgnih.gov

For this compound, a multi-omics investigation in Mycobacterium smegmatis or M. tuberculosis could involve:

Proteomics: Comparing the protein expression profiles of treated versus untreated bacteria to identify proteins and pathways that are up- or down-regulated. This can help confirm the intended target and reveal downstream consequences of its inhibition. nih.gov

Metabolomics and Lipidomics: Analyzing changes in the levels of small-molecule metabolites and lipids. Since this compound is part of a series thought to inhibit DprE1, an enzyme involved in cell wall synthesis, lipidomics would be particularly valuable for observing disruptions in the biosynthesis of essential cell wall components like mycolic acids. nih.govnih.gov

By integrating these large datasets, researchers can construct network models that illustrate the complex interplay between genes, proteins, and metabolites, leading to a more profound understanding of the compound's mechanism of action. nih.govrsc.org

Conclusion and Future Academic Perspectives

Summary of Key Academic Contributions of N-decyl-3-nitrobenzamide Research

Academic inquiry into this compound is primarily situated within the broader investigation of N-alkyl nitrobenzamides as a class of compounds with significant therapeutic potential, particularly as antimycobacterial agents. Research has demonstrated that the N-alkyl chain length plays a crucial role in the biological activity of these compounds.

A key contribution of the research involving this compound and its analogs is the elucidation of structure-activity relationships (SAR). Studies have systematically varied the length of the N-alkyl chain to determine its impact on antimycobacterial efficacy. This has led to the understanding that lipophilicity, imparted by the alkyl chain, is a critical parameter modulating the activity within this series of compounds. While specific data for this compound is often presented as part of a larger dataset, the consistent trend observed is that intermediate N-alkyl chain lengths, such as the decyl group, often exhibit a favorable balance of properties for biological activity.

Furthermore, research into N-alkyl nitrobenzamides has highlighted their potential mechanism of action. These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). DprE1 is an essential enzyme in Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. The academic contribution here is the demonstration that even simplified nitrobenzamide structures can retain potent activity against this key enzyme, offering a promising avenue for the development of novel therapeutics.

Identification of Unexplored Research Questions and Challenges

Despite the foundational work on N-alkyl nitrobenzamides, several research questions and challenges pertaining specifically to this compound remain unanswered. A primary challenge is the limited number of studies that focus exclusively on this particular compound. Much of the existing data is embedded within broader studies of compound libraries, which, while valuable for establishing general trends, may not fully elucidate the unique properties of the N-decyl derivative.

A significant unexplored research question is the detailed molecular mechanism of action of this compound. While it is hypothesized to target DprE1, direct and conclusive evidence for this interaction is an area that warrants further investigation. Understanding the precise binding mode and the molecular interactions within the active site of DprE1 would be invaluable for rational drug design and the development of more potent inhibitors.

Another challenge lies in the comprehensive profiling of the pharmacokinetic and pharmacodynamic properties of this compound. Key questions regarding its absorption, distribution, metabolism, and excretion (ADME) profile remain largely unanswered. A thorough investigation into these parameters is essential to assess its potential as a viable drug candidate. Furthermore, the metabolic stability of the nitro group and the decyl chain is a critical area for exploration, as this can significantly influence the compound's in vivo efficacy and potential for off-target effects.

The following table summarizes the key unexplored research areas for this compound:

| Research Area | Key Unexplored Questions |

| Mechanism of Action | - What is the direct evidence for DprE1 inhibition? - What are the specific molecular interactions with the target enzyme? - Are there any off-target effects? |

| Pharmacokinetics | - What is the oral bioavailability? - How is it distributed in the body? - What are the major metabolic pathways? - What is the primary route of excretion? |

| Pharmacodynamics | - What is the in vivo efficacy in animal models of tuberculosis? - What is the optimal dosing regimen? |

| Selectivity | - How selective is it for mycobacterial DprE1 over other enzymes? |

Potential Directions for Future Academic Investigations in Nitrobenzamide Chemistry and Biology

The existing body of research on N-alkyl nitrobenzamides provides a solid foundation for future academic investigations. For this compound, a number of promising research directions can be envisioned.

A primary focus for future research should be the synthesis and evaluation of a focused library of derivatives based on the this compound scaffold. This could involve modifications to the nitro group's position and number on the benzamide (B126) ring, as well as the introduction of other substituents to explore their impact on activity and selectivity. For instance, the replacement of the nitro group with other electron-withdrawing groups could be explored to modulate the compound's electronic properties and potentially improve its safety profile.

Another important avenue for future investigation is the use of advanced computational techniques, such as molecular dynamics simulations, to gain a deeper understanding of the binding of this compound to DprE1. These in silico studies can guide the design of new analogs with improved binding affinity and pharmacokinetic properties.

Furthermore, future biological investigations should move beyond in vitro antimycobacterial activity and into more complex biological systems. This includes efficacy studies in animal models of tuberculosis to assess the in vivo potential of this compound. Such studies would provide crucial information on its therapeutic index and its ability to combat infection in a living organism.

Finally, exploring the potential of this compound against other microbial pathogens could be a fruitful area of research. The DprE1 enzyme is also found in other bacteria, suggesting that this compound could have a broader spectrum of antimicrobial activity.

The table below outlines potential future research directions:

| Research Direction | Rationale |

| Focused Library Synthesis | To optimize the lead compound and improve its therapeutic properties. |

| Computational Modeling | To gain a deeper understanding of the drug-target interactions and guide rational drug design. |

| In Vivo Efficacy Studies | To assess the therapeutic potential in a living organism. |

| Broad-Spectrum Antimicrobial Testing | To explore the potential for treating other infectious diseases. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-decyl-3-nitrobenzamide, and what reaction conditions are critical for high yield?

- Methodology : Multi-step synthesis typically involves nitration of a benzamide precursor followed by alkylation or amidation. For example, nitration of 3-nitrobenzoyl chloride with decylamine under reflux in anhydrous dichloromethane (DCM) with a coupling agent like DCC (dicyclohexylcarbodiimide) can yield the target compound. Strong acids (e.g., H₂SO₄) are often used for nitration, while inert atmospheres prevent side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and alkyl chain integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

- Quality Control : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

Intermediate Research Questions

Q. How do solubility and stability challenges of this compound in aqueous buffers impact experimental design?

- Methodology :

- Solubility Testing : Use DMSO as a primary solvent, followed by dilution in PBS or cell culture media. Critical micelle concentration (CMC) should be determined via dynamic light scattering (DLS) if aggregation is observed .

- Stability Assays : Perform accelerated degradation studies under varying pH (4–9) and temperatures (4–37°C) to identify optimal storage conditions .

- Workaround : Employ liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antimicrobial or anticancer effects?

- Methodology :

- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria .

- Anticancer Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the nitrobenzamide scaffold for enhanced bioactivity?

- Methodology :

- Analog Synthesis : Modify the decyl chain length (e.g., C8–C12) and nitro group positioning (para vs. meta) to assess effects on potency .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .

Q. What strategies resolve contradictions in reported biological data for nitrobenzamide derivatives?

- Methodology :

- Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or assay-specific variability .

- Experimental Replication : Repeat key studies under standardized conditions (e.g., ATCC cell lines, uniform solvent systems) to isolate confounding variables .

Q. What are the degradation pathways of this compound under physiological conditions, and how do they influence pharmacokinetic studies?

- Methodology :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect nitro-reduction or dealkylation products .

- Half-Life Determination : Use simulated gastric fluid (SGF) and intestinal fluid (SIF) to model oral bioavailability .

- Implications : Adjust dosing regimens if rapid degradation is observed (e.g., sustained-release formulations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.